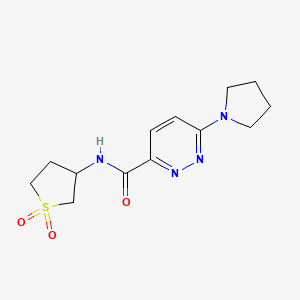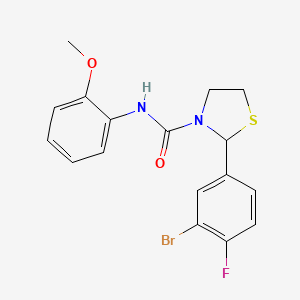
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine, also known as MBNP, is a chemical compound that has been widely studied in the field of medicinal chemistry. MBNP belongs to the class of bis-benzoyl-piperazines, which are known for their ability to inhibit the activity of enzymes such as DNA topoisomerases.
Mécanisme D'action
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is a potent inhibitor of DNA topoisomerase II. It binds to the enzyme and prevents it from carrying out its normal function of breaking and rejoining DNA strands during replication and transcription. This results in the accumulation of DNA damage, which triggers cell death pathways. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to DNA damage.
Biochemical and Physiological Effects
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase, which is the stage of the cell cycle where DNA replication and cell division occur. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has also been found to inhibit the growth of cancer cells by inducing oxidative stress and disrupting mitochondrial function. Additionally, 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is its potency as an anticancer agent. It has been found to be effective at low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has some limitations for lab experiments. It is a highly toxic compound, and care must be taken when handling it. Additionally, it has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. One area of interest is the development of new synthetic methods for 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine and related compounds. This could lead to the discovery of more potent and selective inhibitors of DNA topoisomerase II. Another area of interest is the investigation of the mechanism of action of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. This could provide insight into the molecular pathways that are involved in the induction of cell death by 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. Finally, there is potential for the development of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine as a therapeutic agent for the treatment of cancer and other diseases. Clinical trials will be necessary to determine the safety and efficacy of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine in humans.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine involves the reaction of 2-methylpiperazine with 4-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography. The purity of the product can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
[3-methyl-4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-13-12-20(18(24)14-2-6-16(7-3-14)22(26)27)10-11-21(13)19(25)15-4-8-17(9-5-15)23(28)29/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJAZVIELSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)
![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)




![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)